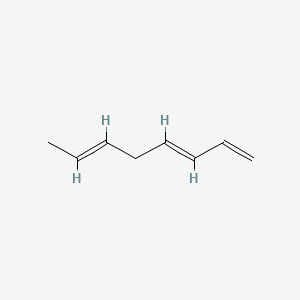
1,3,6-Octatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Octatriene is an organic compound with the molecular formula C₈H₁₂. It is a linear triene, meaning it contains three double bonds in its carbon chain. This compound is known for its presence in various plants and fruits, contributing to their aroma. It is also referred to as (E,E)-1,3,6-Octatriene due to its specific geometric configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,6-Octatriene can be synthesized through various methods, including the Wittig reaction and the Diels-Alder reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In the case of this compound, the reaction typically involves the use of a phosphonium ylide derived from triphenylphosphine and an appropriate aldehyde .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of octane or the selective hydrogenation of octatetraene. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,3,6-Octatriene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: It can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or nickel are used for hydrogenation.
Substitution: Halogens like bromine or chlorine can be used for electrophilic addition.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons like octane.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3,6-Octatriene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1,3,6-Octatriene involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, it may interact with olfactory receptors, contributing to its role in plant defense and aroma. The pathways involved often include signal transduction mechanisms that lead to physiological responses .
Comparison with Similar Compounds
Ocimene: A related compound with a similar structure but different double bond positions.
Myrcene: Another triene with a different arrangement of double bonds.
Limonene: A cyclic monoterpene with similar aromatic properties
Uniqueness: 1,3,6-Octatriene is unique due to its specific geometric configuration and its presence in a variety of natural sources. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
22038-69-3 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E,6E)-octa-1,3,6-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-7H,1,8H2,2H3/b6-4+,7-5+ |
InChI Key |
PKHBEGZTQNOZLP-YDFGWWAZSA-N |
Isomeric SMILES |
C/C=C/C/C=C/C=C |
Canonical SMILES |
CC=CCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


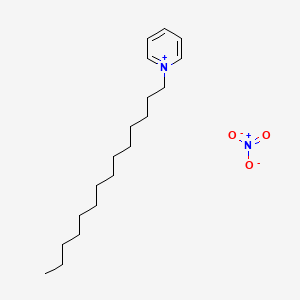
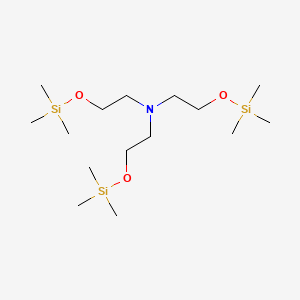
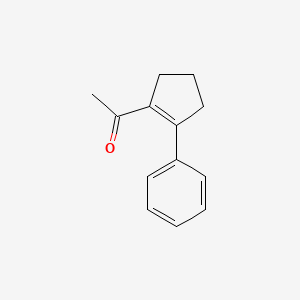
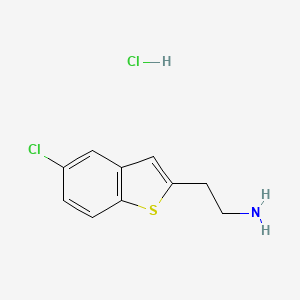
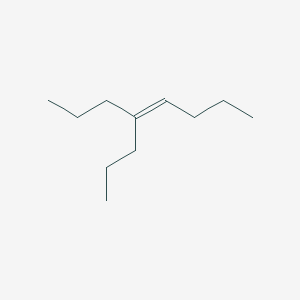
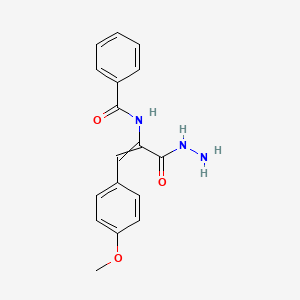
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
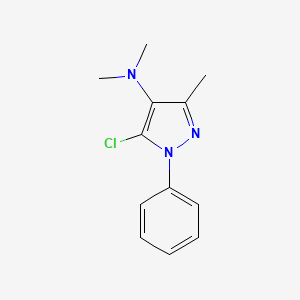
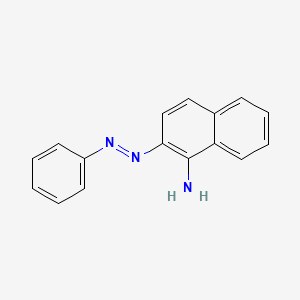
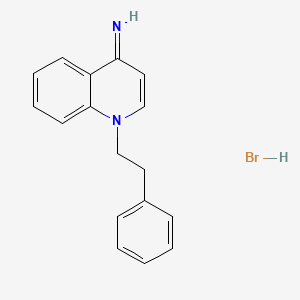
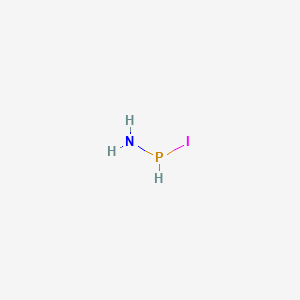
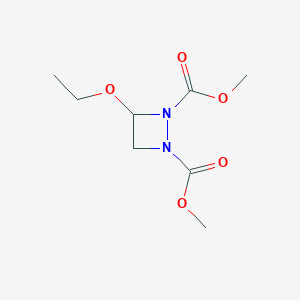
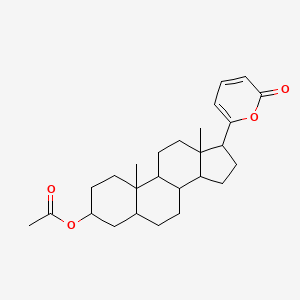
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
